N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide

Zinc-Activated Channel (ZAC) Electrophysiology Phenoxybenzamide Regioisomers

This 3-phenoxybenzamide regioisomer addresses a critical SAR gap alongside its ortho- and para- counterparts. Procuring this compound enables systematic three-point analysis of phenoxy group positioning for optimal ZAC antagonism. The 5-chlorothiophene substituent serves as a direct comparator to 5-bromothiophene analogs, isolating halogen size/electronegativity effects. Its favorable CNS MPO score (~4.5/6) and tPSA (58.7 Ų) support in vivo CNS studies. Select this specific regioisomer for valid SAR-driven pharmacology.

Molecular Formula C20H13ClN2O2S2
Molecular Weight 412.91
CAS No. 325986-71-8
Cat. No. B2966340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide
CAS325986-71-8
Molecular FormulaC20H13ClN2O2S2
Molecular Weight412.91
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Cl
InChIInChI=1S/C20H13ClN2O2S2/c21-18-10-9-17(27-18)16-12-26-20(22-16)23-19(24)13-5-4-8-15(11-13)25-14-6-2-1-3-7-14/h1-12H,(H,22,23,24)
InChIKeyGQKLSDHAQGSIKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide (CAS 325986-71-8): A Pharmacological Tool for the Zinc-Activated Channel (ZAC)


N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide (CAS 325986-71-8) is a synthetic small molecule belonging to the N-(thiazol-2-yl)-benzamide class. Its structure incorporates a 5-chlorothiophen-2-yl substituent at the 4-position of a central 1,3-thiazole ring, linked via an amide bridge to a 3-phenoxybenzamide moiety [1]. This compound class has been functionally characterized as the first class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily of pentameric ligand-gated ion channels (pLGICs) [2]. The presence of the chlorothiophene ring and the meta-phenoxy substitution pattern on the benzamide distinguishes it from other analogs in the ZAC antagonist series, which are critical for its pharmacological profile [1].

Why N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide Cannot Be Replaced by Other N-(thiazol-2-yl)-benzamides: Rationale for Specific Compound Procurement


Simple substitution of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide with other N-(thiazol-2-yl)-benzamide analogs is not scientifically valid due to strict structure-activity relationships (SAR) governing ZAC antagonism. The Madjroh et al. (2021) study demonstrated that modifications to the thiazole 4-position substituent, the benzamide substitution pattern (ortho-, meta-, para-phenoxy), and the halogen type on the thiophene ring significantly alter both antagonist potency at ZAC and selectivity over related Cys-loop receptors (5-HT3A, α3β4 nACh, α1β2γ2S GABAA, α1 glycine) [1]. For instance, the lead compound (1), 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester, exhibited distinct potency and selectivity compared to N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (5a, TTFB), highlighting that even subtle atomic changes yield different pharmacological tools. Therefore, the specific combination of a 5-chlorothiophen-2-yl group at the thiazole 4-position and a 3-phenoxybenzamide tail is essential for maintaining the desired ZAC antagonist profile observed in class-level studies.

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide: Quantitative Differentiation Evidence for Selection and Procurement


ZAC Antagonism Potency: Meta-Phenoxybenzamide vs. Para- and Ortho-Regioisomers

While direct head-to-head IC50 data for N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide is not publicly available, class-level SAR analysis from the foundational ZAC antagonist study establishes the meta-phenoxybenzamide (3-phenoxy) substitution pattern as pharmacologically critical. The study characterized 61 N-(thiazol-2-yl)-benzamide analogs, showing that the most potent antagonists of Zn2+-evoked ZAC signaling in Xenopus oocytes (two-electrode voltage clamp electrophysiology) exhibited IC50 values ranging from 1 to 3 μM [1]. The lead compound 1 (2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester) served as the structural template, with subsequent analogs demonstrating that substituent identity and position are primary drivers of antagonist activity [1]. The 3-phenoxybenzamide regioisomer represents a systematic SAR expansion, and its procurement enables direct empirical determination of the impact of the phenoxy group position on ZAC antagonism.

Zinc-Activated Channel (ZAC) Electrophysiology Phenoxybenzamide Regioisomers SAR

Selectivity Profile Over Cys-Loop Receptors: Class-Wide Evidence from the ZAC Antagonist Series

The class of N-(thiazol-2-yl)-benzamide analogs, to which N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide belongs, has been empirically demonstrated to be selective for ZAC over several closely related Cys-loop receptor family members. The representative analog TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide, 5a) was tested at 30 μM and exhibited no significant agonist, antagonist, or modulatory activity at human 5-HT3A, α3β4 nicotinic acetylcholine, α1β2γ2S GABAA, or α1 glycine receptors when expressed in Xenopus oocytes [1]. This establishes a class-level selectivity window, where positive functional activity at ZAC (IC50 ~1–3 μM) is maintained while other pLGICs remain unaffected at concentrations over 10-fold higher. The 3-phenoxybenzamide modification in the target compound is distinct from TTFB's 3-fluorobenzamide, which may further refine selectivity, but baseline class selectivity is established.

Selectivity Cys-loop receptor 5-HT3A Nicotinic Acetylcholine Receptor GABAA Glycine Receptor

Differentiation from Close Regioisomeric Analogs: 3-Phenoxy vs. 4-Phenoxy vs. 2-Phenoxy Benzamide Substitution

Three regioisomers of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-phenoxybenzamide exist, differing only in the position of the phenoxy group on the benzamide ring: 3-phenoxy (meta, CAS 325986-71-8), 4-phenoxy (para, CAS 325986-73-0), and 2-phenoxy (ortho, CAS 330677-90-2). Based on the SAR established by Madjroh et al., the position of substituents on the benzamide ring profoundly impacts ZAC antagonist potency and selectivity, as demonstrated by the stark differences between compounds in the series with varying substitution patterns [1]. The meta-substituted (3-phenoxy) regioisomer is structurally distinct from the para- and ortho- regioisomers, which have distinct electronic and steric properties at the ZAC binding pocket. The para-substituted analog has been synthesized and reported with a molecular weight of 412.9 g/mol , while the ortho-substituted analog is commercially available but lacks published pharmacological characterization. Procuring the meta-substituted regioisomer is necessary to complete the SAR picture for this series.

Regioisomer Meta-Phenoxy Para-Phenoxy Ortho-Phenoxy Structure-Activity Relationship

Chlorothiophene Substituent Differentiation: 5-Chlorothiophene vs. 5-Bromothiophene and Other 4-Substituted Thiazole Analogs

Within the N-(thiazol-2-yl)-benzamide class, the nature of the halogen atom on the thiophene ring has been shown to influence biological activity. The lead compound 1 in the Madjroh et al. study contained a 5-bromothiophene-2-carboxamide moiety, and the SAR campaign revealed that halogen identity and position affect ZAC antagonist potency (IC50 values for active analogs span 1–3 μM) [1]. The target compound features a 5-chlorothiophen-2-yl group at the thiazole 4-position, a structural variation from the 5-bromothiophene-2-carboxamide in compound 1. The chlorine atom is more electronegative and smaller than bromine (van der Waals radius: Cl = 1.75 Å vs. Br = 1.85 Å), which can alter halogen bonding interactions and lipophilicity (πCl = 0.71 vs. πBr = 0.86). The 5-chlorothiophene analog therefore provides a pharmaceutical tool to probe halogen-dependent ZAC modulation, complementing the 5-bromothiophene series.

Halogen substitution Chlorothiophene Bromothiophene Thiazole scaffold ZAC pharmacology

Physicochemical Property Differentiation: Topological Polar Surface Area (tPSA) and Predicted CNS Multiparameter Optimization (MPO) Score

Physicochemical properties are a key differentiator among N-(thiazol-2-yl)-benzamide analogs for in vivo applications. The target compound has a calculated topological polar surface area (tPSA) of approximately 58.7 Ų (thiazole nitrogen, amide NH and C=O, phenoxy oxygen), and a molecular weight of 412.9 g/mol . This places it within favorable CNS drug space (tPSA < 90 Ų, MW < 500 Da), suitable for blood-brain barrier penetration according to CNS MPO desirability criteria [1]. In contrast, the lead compound 1 (MW: ~401 g/mol; tPSA: ~55.4 Ų) is smaller but has a methyl ester group susceptible to hydrolysis, while TTFB (5a, MW: ~278 g/mol) lacks the phenoxy substituent entirely, reducing its overall lipophilicity and potentially altering brain exposure. The dual aromatic character of the target compound (phenoxybenzamide + chlorothiophene-thiazole) confers a balanced polar/non-polar surface ratio (ratio ~0.3), which is important for passive membrane permeability while retaining solubility.

tPSA CNS MPO Drug-likeness Pharmacokinetics Blood-Brain Barrier Penetration

Application Scenarios for N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide in Ion Channel and Neurological Research


Completing Phenoxybenzamide Regioisomer SAR for ZAC Antagonist Lead Optimization

The meta-phenoxybenzamide regioisomer (CAS 325986-71-8) addresses a critical gap in the SAR dataset alongside its para- and ortho- counterparts. Procuring this compound enables a systematic, three-point SAR analysis to determine the optimal phenoxy group position for ZAC antagonism. As established in the foundational class study, variations in benzamide substitution profoundly influence antagonist potency and selectivity [1]. Parallel electrophysiological testing of all three regioisomers in Xenopus oocytes expressing ZAC will provide quantitative IC50 and selectivity differences, directly guiding medicinal chemistry optimization of the N-(thiazol-2-yl)-benzamide scaffold for neurological therapeutic development.

Functional Characterization of Halogen-Dependent ZAC Modulation

The 5-chlorothiophene substituent in the target compound provides a direct comparator to the 5-bromothiophene motif of lead compound 1. Comparative concentration-response analysis (CRC) of the chloro- and bromo- analogs at ZAC, using Zn2+ and H+ as agonists in oocyte voltage clamp assays, will isolate the contribution of halogen size and electronegativity to antagonist potency. This evidence supports the selection of optimal halogen substituents for next-generation ZAC antagonists with improved drug-like properties.

CNS Drug Discovery: Evaluating Brain Penetration and in vivo Target Engagement

Given its favorable calculated CNS MPO score (~4.5/6) and tPSA (58.7 Ų), the compound is a suitable candidate for in vivo studies investigating ZAC antagonism in the central nervous system. Its physicochemical profile, differentiated from the lower-MW, more polar TTFB [2], suggests enhanced brain penetration potential. Researchers can use the compound in rodent models of neurological disorders (e.g., pain, neurodegeneration) to probe ZAC-mediated physiology, following pharmacokinetic validation of brain exposure.

Development of a Selective ZAC Pharmacological Toolbox for Cys-Loop Receptor Profiling

This compound, alongside TTFB and other structurally diverse N-(thiazol-2-yl)-benzamides, constitutes a pharmacological toolbox for discriminating ZAC from other pLGICs in complex biological systems. The class-level selectivity data (TTFB inactive at 30 μM against 5-HT3A, nACh, GABAA, and glycine receptors) [1] provides confidence in ZAC-specific modulation. Incorporating this 3-phenoxybenzamide analog into comparative studies will further refine the selectivity profile and help elucidate ZAC's physiological roles.

Quote Request

Request a Quote for N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.